molecular formula C6H9N3O B2421761 1-ethyl-1H-pyrazole-3-carboxamide CAS No. 89464-90-4

1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2421761
CAS RN: 89464-90-4
M. Wt: 139.158
InChI Key: MLXGKZWDMDQKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-1H-pyrazole-3-carboxamide” is a heterocyclic compound . Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-ethyl-1H-pyrazole-3-carboxamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains an ethyl group and a carboxamide group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .

Safety and Hazards

“1-ethyl-1H-pyrazole-3-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and wear protective clothing when handling this compound .

Future Directions

Pyrazole compounds, including “1-ethyl-1H-pyrazole-3-carboxamide”, continue to be an area of active research due to their wide range of biological activities. Future research may focus on further optimizing the synthesis of these compounds and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGKZWDMDQKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.